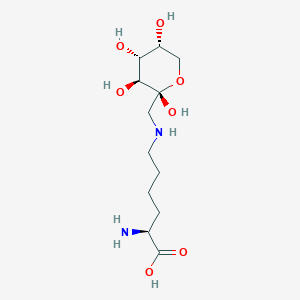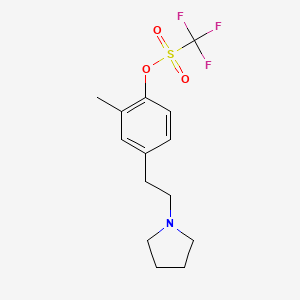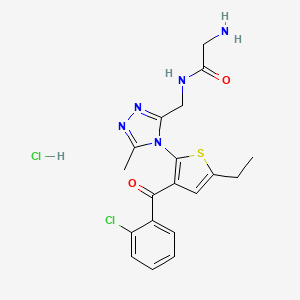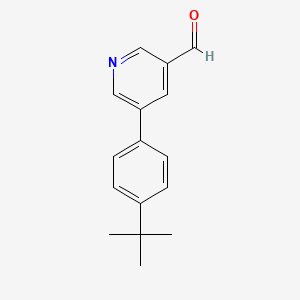
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine carbaldehydes. This compound is characterized by the presence of a tert-butylphenyl group attached to the pyridine ring at the 5-position and an aldehyde group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-tert-butylphenyl is coupled with a halogenated pyridine-3-carbaldehyde under the catalysis of palladium and a base .
Another method involves the direct formylation of 5-(4-tert-butylphenyl)pyridine using Vilsmeier-Haack reaction conditions. This reaction typically uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups
Major Products Formed
Oxidation: 5-(4-Tert-butylphenyl)pyridine-3-carboxylic acid
Reduction: 5-(4-Tert-butylphenyl)pyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used
Applications De Recherche Scientifique
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde-containing molecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The pyridine ring can also engage in coordination chemistry with metal ions, making it useful in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the tert-butylphenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Tert-butylbenzaldehyde: Contains the tert-butylphenyl group but lacks the pyridine ring, limiting its applications in coordination chemistry and catalysis.
5-Phenylpyridine-3-carbaldehyde: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde is unique due to the combination of the tert-butylphenyl group and the pyridine ring, which imparts specific steric and electronic characteristics. This makes it particularly useful in applications where both bulkiness and coordination ability are desired.
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
5-(4-tert-butylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)15-6-4-13(5-7-15)14-8-12(11-18)9-17-10-14/h4-11H,1-3H3 |
Clé InChI |
BKFBFANGVQDXFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


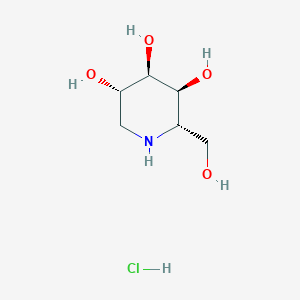
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

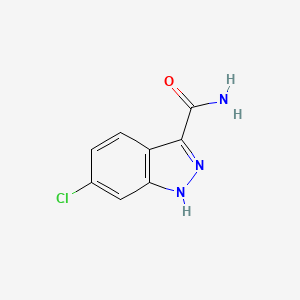
![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
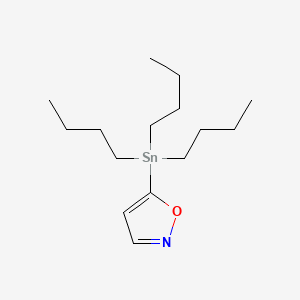
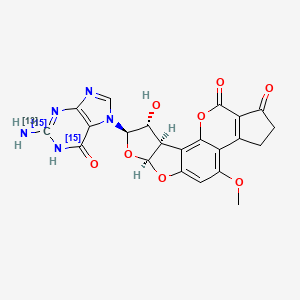
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
